molecular formula C19H16FN3O2S2 B2799043 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326914-74-2

2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2799043
CAS No.: 1326914-74-2
M. Wt: 401.47
InChI Key: MRVASJWKOVEWRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[3,2-d]pyrimidin-4(3H)-one class, characterized by a fused thiophene-pyrimidine core. Its structure includes a 3,5-dimethyl-1,2-oxazol-4-ylmethyl sulfanyl substituent at position 2 and a 2-fluorobenzyl group at position 2. These substituents confer unique electronic and steric properties, influencing its binding affinity and pharmacokinetic profile.

Properties

IUPAC Name

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-3-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2S2/c1-11-14(12(2)25-22-11)10-27-19-21-16-7-8-26-17(16)18(24)23(19)9-13-5-3-4-6-15(13)20/h3-8H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVASJWKOVEWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its synthesis, biological activity, and relevant case studies.

1. Synthesis

The synthesis of this compound typically involves multi-step reactions where the thieno[3,2-d]pyrimidin-4(3H)-one core is modified with various substituents to enhance biological activity. The general synthetic route includes:

  • Formation of the thieno[3,2-d]pyrimidinone scaffold.
  • Introduction of the 3,5-dimethyl-1,2-oxazole moiety via nucleophilic substitution.
  • Functionalization at the sulfur atom with various alkyl or aryl groups to optimize activity.

2.1 Anticancer Activity

Research indicates that compounds with a thieno[3,2-d]pyrimidine structure exhibit significant anticancer properties. For instance:

  • A study evaluated a series of thieno[3,2-d]pyrimidinones against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The results showed that these compounds could inhibit cell proliferation with IC50 values ranging from 0.5 to 5 μM depending on the specific derivative tested .

Table 1: Anticancer Activity of Thieno[3,2-d]pyrimidinones

CompoundCell LineIC50 (μM)Mechanism of Action
19MCF-70.94Induction of apoptosis
15A5490.75Inhibition of cell cycle
5aHCT1161.20EGFR inhibition

2.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits broad-spectrum antibacterial activity against various pathogens:

  • The minimum inhibitory concentration (MIC) values were determined against several bacterial strains including E. coli and S. aureus, showing effective inhibition at concentrations as low as 0.1 mg/mL .

Table 2: Antimicrobial Activity of Thieno[3,2-d]pyrimidinones

MicroorganismMIC (mg/mL)MBC (mg/mL)
E. coli0.412.5
S. aureus0.050.20
P. aeruginosa0.212.5

3. Case Studies

Several case studies have highlighted the efficacy of thieno[3,2-d]pyrimidinones in clinical settings:

  • Case Study on Lung Cancer : A derivative was tested in vivo in mouse models for lung cancer and showed a significant reduction in tumor size compared to controls after four weeks of treatment.
  • Antimicrobial Efficacy : In vitro studies demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one exhibit significant anticancer properties. For instance, derivatives of pyrimidine have been studied for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Studies have shown that such compounds can effectively target specific cancer pathways, making them candidates for further development as anticancer agents .

Anti-inflammatory Properties

The thieno-pyrimidine scaffold has been associated with anti-inflammatory effects. Compounds containing this structure have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammation in various animal models. The sulfanyl group may enhance these effects by improving the compound's bioavailability and interaction with biological targets .

Antimicrobial Activity

The presence of the oxazole ring in the structure suggests potential antimicrobial properties. Similar compounds have been shown to possess activity against a range of bacteria and fungi, making this compound a candidate for further exploration in treating infectious diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Modifications to the oxazole and thieno-pyrimidine moieties can significantly influence biological activity. For example:

  • Substituting different groups on the oxazole ring may enhance selectivity towards specific biological targets.
  • Altering the fluorobenzyl group can impact the lipophilicity and cellular uptake of the compound.

Case Studies

Several studies have explored the efficacy of related compounds:

  • Study on Anticancer Agents : A derivative featuring a similar thieno-pyrimidine structure was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent activity .
  • Anti-inflammatory Research : In vivo studies demonstrated that related compounds significantly reduced edema in rat paw models when administered at therapeutic doses .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Core Scaffold and Substituent Variations

The thieno[3,2-d]pyrimidin-4(3H)-one scaffold is shared among analogs, but substituent variations critically alter bioactivity. Key analogs include:

Compound Name Position 2 Substituent Position 3 Substituent Molecular Weight (g/mol)
Target Compound 3,5-dimethyloxazole-4-methyl sulfanyl 2-fluorobenzyl 441.49
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one Same as target Prop-2-enyl, 4-methylphenyl 451.54
2-[(2,6-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 2,6-dichlorobenzyl sulfanyl 4-methoxyphenyl, tetrahydrobenzothieno 528.38

Key Observations :

  • Electron-Withdrawing vs.
NMR Spectral Comparisons

Evidence from NMR studies (Figure 6, Table 2 in ) highlights distinct chemical shifts in regions A (positions 39–44) and B (positions 29–36) for structurally related compounds. For example:

  • Target Compound vs. Rapa Analogs : The 2-fluorobenzyl substituent induces upfield shifts in region B (δ 7.1–7.3 ppm) due to altered aromatic ring current effects, unlike the prop-2-enyl analog, which shows downfield shifts (δ 7.4–7.6 ppm) .
  • Sulfanyl Group Impact : The 3,5-dimethyloxazole-4-methyl sulfanyl group in the target compound causes a distinct δ 2.5–2.7 ppm shift for methyl protons, absent in analogs with simpler alkyl sulfanyl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.